N-benzyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-benzyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyl group attached to a butanamide chain, which is further substituted with a nitro-pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Attachment of the Butanamide Chain: The nitrated pyrazole is then reacted with a suitable butanoyl chloride in the presence of a base such as triethylamine to form the butanamide derivative.
Benzylation: Finally, the butanamide derivative is benzylated using benzyl chloride in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, benzyl chloride.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Oxidized Products: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by the substitution of the benzyl group.
Scientific Research Applications
N-benzyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
N-benzyl-4-(4-nitro-1H-pyrazol-1-yl)butanamide can be compared with other similar compounds, such as:
N-benzyl-4-(4-amino-1H-pyrazol-1-yl)butanamide: This compound has an amino group instead of a nitro group, which may result in different biological activities.
N-benzyl-4-(4-chloro-1H-pyrazol-1-yl)butanamide: This compound has a chloro group instead of a nitro group, which may affect its reactivity and applications.
N-benzyl-4-(4-methyl-1H-pyrazol-1-yl)butanamide: This compound has a methyl group instead of a nitro group, which may influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H16N4O3 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-benzyl-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H16N4O3/c19-14(15-9-12-5-2-1-3-6-12)7-4-8-17-11-13(10-16-17)18(20)21/h1-3,5-6,10-11H,4,7-9H2,(H,15,19) |
InChI Key |
PAWQMQWLLLKJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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